

# commercial suppliers of 5-(2-Iodophenyl)-5-oxovaleronitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(2-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B137274

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An In-Depth Technical Guide to **5-(2-Iodophenyl)-5-oxovaleronitrile** for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of **5-(2-Iodophenyl)-5-oxovaleronitrile**, a valuable building block for researchers in synthetic chemistry and drug discovery. The document details its commercial availability, physicochemical properties, potential synthetic routes, and prospective applications, with a focus on data presentation and experimental context.

## Commercial Availability

**5-(2-Iodophenyl)-5-oxovaleronitrile** is available from specialized chemical suppliers. The following table summarizes the information for a known commercial source.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight
BOC Sciences	155589-54-1	155589-54-1	C <sub>11</sub> H <sub>10</sub> INO	299.11 g/mol

## Physicochemical Properties

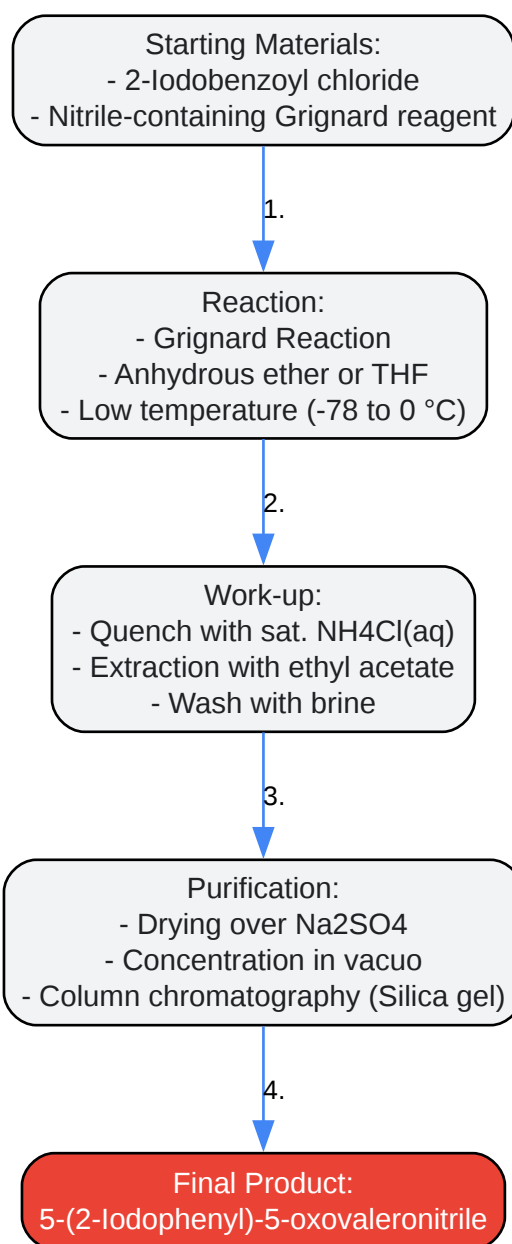
The fundamental physicochemical properties of **5-(2-Iodophenyl)-5-oxovaleronitrile** are detailed below, providing a foundational understanding of the molecule's characteristics.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	5-(2-iodophenyl)-5-oxopentanenitrile	BOC Sciences[1]
Molecular Formula	C11H10INO	BOC Sciences[1]
Molecular Weight	299.11285	BOC Sciences[1]
InChI	InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2	BOC Sciences[1]
InChI Key	UFTSOCZKRBRZBR-UHFFFAOYSA-N	BOC Sciences[1]
SMILES	<chem>C1=CC=C(C(=C1)C(=O)CCCC#N)I</chem>	BOC Sciences[1]

## Synthesis and Characterization

While specific literature detailing the synthesis of **5-(2-Iodophenyl)-5-oxovaleronitrile** is not readily available, a plausible synthetic pathway can be inferred from general organic chemistry principles and published methods for analogous compounds. A potential route could involve the Friedel-Crafts acylation of iodobenzene with a suitable acylating agent derived from a nitrile-containing carboxylic acid.

A generalized experimental workflow for the synthesis of a related oxonitrile is presented below.



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Caption: Hypothetical workflow for the synthesis of **5-(2-Iodophenyl)-5-oxovaleronitrile**.

## Characterization

The structural confirmation of **5-(2-Iodophenyl)-5-oxovaleronitrile** would rely on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR would show characteristic signals for the aromatic protons, with splitting patterns indicative of the ortho-substitution, as well as signals for the aliphatic protons of the valeronitrile chain.
- $^{13}\text{C}$  NMR would display distinct resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons.
- Infrared (IR) Spectroscopy:
  - A strong absorption band corresponding to the  $\text{C}=\text{O}$  (ketone) stretching vibration would be expected around  $1680\text{--}1700\text{ cm}^{-1}$ .
  - A sharp, medium-intensity peak around  $2240\text{--}2260\text{ cm}^{-1}$  would indicate the  $\text{C}\equiv\text{N}$  (nitrile) stretch.
- Mass Spectrometry (MS):
  - The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns, including the loss of iodine and fragments of the aliphatic chain.

## Potential Applications in Research and Drug Development

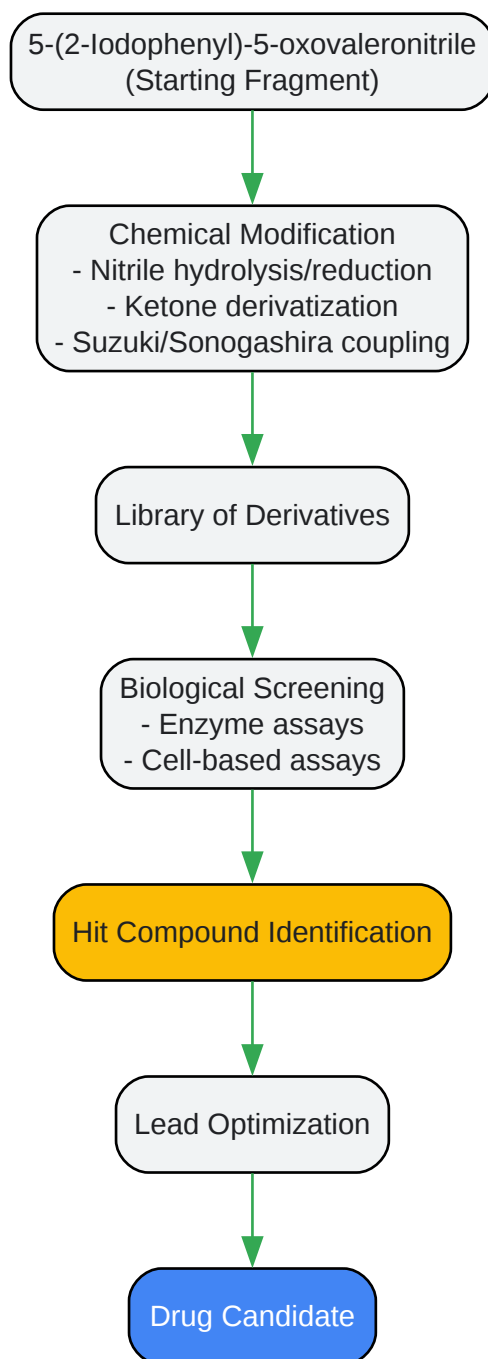
While specific biological activities for **5-(2-Iodophenyl)-5-oxovaleronitrile** are not extensively documented, its structure suggests several potential applications in drug discovery and medicinal chemistry. The presence of a reactive ketone, a versatile nitrile group, and an iodinated phenyl ring makes it a valuable intermediate for the synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The iodophenyl moiety is particularly interesting for its potential role in generating derivatives with specific biological activities, as seen in various iodinated pharmacologically active compounds.

Derivatives of similar nitrile-containing compounds have been investigated for a range of biological activities, including:

- Antiproliferative and Antitumor Activity: Many nitrile-containing heterocyclic compounds have been synthesized and evaluated for their anticancer properties.[\[2\]](#)
- Antimicrobial and Antiviral Effects: The core structure can be elaborated to synthesize novel heterocyclic systems with potential antimicrobial or antiviral activities.[\[3\]](#)
- Enzyme Inhibition: The molecule could serve as a scaffold for the design of enzyme inhibitors, where the different functional groups can interact with active sites.

The logical relationship for its application in fragment-based drug design is illustrated below.



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Caption: Application in fragment-based drug design workflow.

## Conclusion

**5-(2-Iodophenyl)-5-oxovaleronitrile** is a commercially available compound with significant potential as a building block in synthetic and medicinal chemistry. Its versatile functional groups

offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this molecule in drug discovery and development.

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## References

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- To cite this document: BenchChem. [commercial suppliers of 5-(2-Iodophenyl)-5-oxovaleronitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137274#commercial-suppliers-of-5-2-iodophenyl-5-oxovaleronitrile]

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